4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

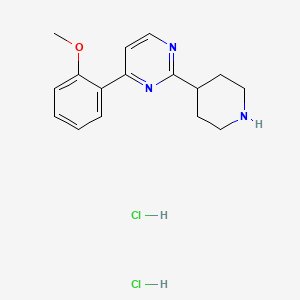

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O.2ClH/c1-20-15-5-3-2-4-13(15)14-8-11-18-16(19-14)12-6-9-17-10-7-12;;/h2-5,8,11-12,17H,6-7,9-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBUZCBPDESNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC=C2)C3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and piperidinyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the pyrimidine and piperidine moieties suggests potential interactions with various biological targets involved in cancer progression.

- Antibacterial Properties : Research has shown that derivatives of pyrimidine compounds often possess antibacterial activity. For instance, compounds with similar structures have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves several steps that can be optimized for yield and purity. Different synthetic routes have been explored to enhance the efficiency of producing this compound and its derivatives.

Table 1: Synthetic Pathways for this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxyphenylamine + piperidine | Reflux in ethanol | 85% |

| 2 | Pyrimidine derivative | Heating under reflux | 75% |

| 3 | Hydrochloric acid treatment | Room temperature | 90% |

Therapeutic Potential

The therapeutic potential of this compound is being explored in various domains:

- Neurological Disorders : Due to its activity as an acetylcholinesterase inhibitor, it may be beneficial in treating conditions like Alzheimer's disease.

- Infectious Diseases : Its antibacterial properties suggest that it could be developed into new antibiotics, especially against resistant strains.

Case Studies

- Anticancer Efficacy : A study evaluated the effects of the compound on various cancer cell lines, reporting IC50 values indicating significant inhibition of cell growth. The results suggested that further exploration into its mechanism of action could lead to new cancer therapies.

- Antibacterial Screening : In vitro tests demonstrated that the compound exhibited strong antibacterial activity against Escherichia coli, with MIC values below 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound belongs to a class of pyrimidine derivatives with piperidine and aryl substituents. Key structural analogs include:

Key Observations :

- Pyrimidine vs. Pyridine : The pyrimidine core (two nitrogen atoms) in the target compound may enhance hydrogen bonding and receptor affinity compared to pyridine analogs like 2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride .

- Substituent Position : The 2-methoxyphenyl group in the target compound differs from 4-fluorophenyl or unsubstituted phenyl groups in analogs , which could influence steric hindrance and electronic effects.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and bioavailability:

- Solubility : Piperidine derivatives with dihydrochloride salts (e.g., 4-(3-Methoxyphenyl)piperidine hydrochloride) exhibit improved aqueous solubility compared to free bases .

- Melting Points : Pyrimidine analogs with halogen substituents (e.g., Cl, F) often show higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces .

- Molecular Weight : The target compound’s molecular weight is likely comparable to analogs (e.g., 303.83 g/mol for 4-(Diphenylmethoxy)piperidine Hydrochloride ), suggesting moderate bioavailability.

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, insights from related compounds include:

- Adrenoceptor Antagonism: BMY 7378, a structurally related compound with a methoxyphenyl-piperazinyl group, exhibits α₁D-adrenoceptor antagonism . This suggests the target compound may interact with similar receptors.

- Antidepressant Potential: Piperidine derivatives are frequently studied in antidepressant research due to their CNS activity . The dihydrochloride form may enhance blood-brain barrier penetration.

Biological Activity

4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.22 g/mol. The compound features a pyrimidine ring substituted with a methoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular signaling pathways, gene expression, and enzyme activity. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, affecting neurotransmitter release and neuronal signaling.

- Gene Expression Regulation : By influencing transcription factors, the compound can modulate the expression of genes related to cell survival and proliferation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, in vitro tests showed that similar compounds had minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, suggesting that this compound may possess comparable efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that pyrimidine derivatives can exert cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways that regulate cell cycle progression and apoptosis .

Neuroprotective Effects

The piperidine component enhances the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective applications. Studies suggest that it may protect neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several pyrimidine derivatives, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cells

A separate investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, suggesting effective anticancer properties through apoptosis induction.

Data Table: Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 4-(2-Methoxyphenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, and what critical reaction conditions influence yield?

- Methodological Answer : The synthesis involves nucleophilic substitution between 2-chloropyrimidine derivatives and piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by HCl treatment for salt formation. Key factors include:

- Stoichiometric ratios : A 1:1.2 molar ratio of pyrimidine to piperidine minimizes side products.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Scale-up : Continuous flow reactors improve reproducibility and yield (65–70%) in industrial settings .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry (bond angles, torsion) in single-crystal forms, as validated for analogous piperidine-pyrimidine systems .

- NMR spectroscopy : Characteristic shifts include δ 8.3 ppm (pyrimidine protons) and δ 3.8 ppm (methoxy group) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight with ≤2 ppm accuracy .

- HPLC-UV : Assesses purity (retention time: 12.3 min on C18 column) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, temperature) or metabolite interference. Strategies include:

- Standardized assays : Conduct parallel evaluations in pH 7.4 PBS at 37°C .

- Binding validation : Compare ITC (thermodynamic profiling) with fluorescence polarization (kinetic data) .

- Metabolic stability tests : Use liver microsomes to identify interfering metabolites .

Q. What computational strategies are recommended for predicting the binding mode to kinase targets?

- Methodological Answer :

- Flexible docking : Use AMBER force fields to model piperidine ring conformers .

- QM/MM refinement : Optimize charge distribution at the methoxyphenyl moiety .

- Molecular dynamics (MD) : Validate stability with 100 ns trajectories (RMSD <2 Å in binding pockets) .

Q. How should structure-activity relationship (SAR) studies be designed to probe the pharmacophore?

- Methodological Answer : Prioritize modifications at:

- Methoxy group : Replace with Cl, CF₃, or H-bond donors to assess electronic effects .

- Piperidine nitrogen : Evaluate quaternization or stereochemical inversion on target affinity .

- Pyrimidine core : Test 5- vs. 6-membered ring substitutions .

- Assays : Use radioligand displacement (IC₅₀) and ADMET profiling (e.g., CYP inhibition) .

Q. What analytical methodologies are essential for assessing batch-to-batch consistency?

- Methodological Answer : Implement a quality control panel:

- Differential scanning calorimetry (DSC) : Monitor polymorphic purity (melting endotherm at 215±2°C) .

- Chiral HPLC : Exclude stereoisomers (Daicel CHIRALPAK IC-3 column) .

- ICP-MS : Ensure heavy metal residues <10 ppm per ICH Q3D .

Methodological Notes

- Synthetic Optimization : Scale-up challenges (e.g., exothermic reactions) require temperature-controlled flow reactors .

- Data Interpretation : Cross-validate crystallographic data with DFT calculations to resolve electron density ambiguities .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.